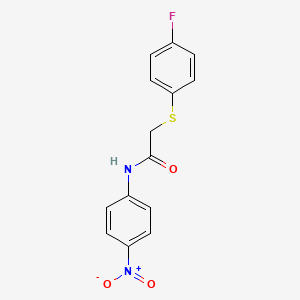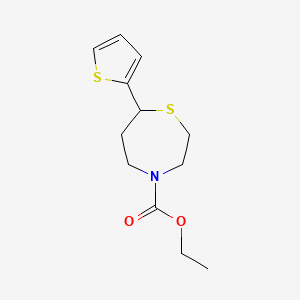
4-Cyclobutylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylpicolinic acid is a chemical compound with the molecular formula C10H11NO2 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Computational chemistry methods using quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches have also been developed for structure elucidation of small organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties are crucial in understanding the compound’s interaction with biological systems.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities and DNA Interactions
One study characterizes derivatives of picolinic acid, including 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, through spectroscopy and theoretical calculations. These compounds exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Furthermore, their interactions with DNA were analyzed, indicating potential applications in antibacterial therapies and molecular biology research (Ö. Tamer et al., 2018).
Novel Catalysis for Synthesis
Research into nanosized N-sulfonated Brönsted acidic catalysts has shown efficient promotion of the synthesis of polyhydroquinoline derivatives through Hantzsch condensation. This catalyst can be reused several times without losing its activity, demonstrating its potential for sustainable chemical synthesis processes (O. Goli-Jolodar et al., 2016).
Anion Binding Properties
The conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits were investigated, revealing their ability to bind anions such as halides and sulfate in aqueous solutions. This study provides insights into the design of molecular receptors for selective anion recognition, which is crucial for environmental monitoring and pharmaceutical applications (S. Kubik & R. Goddard, 2002).
C-H Functionalization of Cyclopropanes
A study describes a Pd-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes, demonstrating an efficient method for the functionalization of these molecules. This methodology could have significant implications for the development of novel pharmaceuticals and complex organic molecules (D. Roman & A. Charette, 2013).
Selective Recognition of Sulfate Anions
Another study highlights the development of a cyclopeptide-based anion receptor capable of selectively recognizing sulfate anions in aqueous solutions. This research underscores the potential of designing highly selective sensors for environmental and biological applications (Astrid Schaly et al., 2013).
Zukünftige Richtungen
While specific future directions for 4-Cyclobutylpicolinic acid are not mentioned in the literature, research in similar fields suggests several promising directions. For instance, research on mycosporine-like amino acids, which are UV-absorbing substances synthesized by diverse organisms, suggests that these compounds could be useful in diminishing the damaging effects of environmental ultraviolet radiation . Similarly, research on pyrimidines, which are aromatic heterocyclic compounds, suggests that these compounds could have potential anti-inflammatory effects .
Eigenschaften
IUPAC Name |
4-cyclobutylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYHUDVOZNQMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
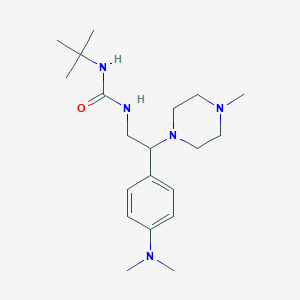
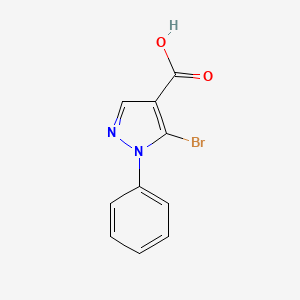
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)


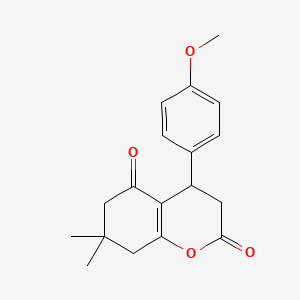

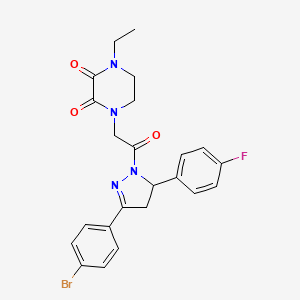
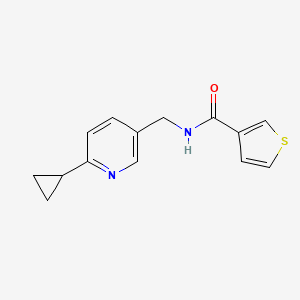
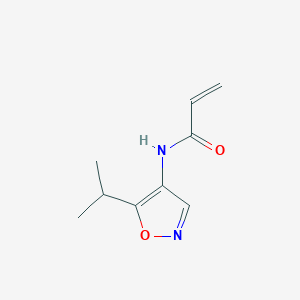
![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)
